
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid is a chemical compound that belongs to the class of furan derivatives It features a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to an azetidine ring (a four-membered nitrogen-containing heterocycle) and a carboxylic acid group
Mechanism of Action
Target of Action
The exact target of this compound is currently unknown. Azetidines, which are four-membered heterocycles, are known to be used in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
Without specific information on this compound, it’s difficult to detail its mode of action. Generally, azetidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions, among others .
Biochemical Pathways
Azetidines are known to be involved in various reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines are known to exhibit unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Analysis
Biochemical Properties
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the furan ring in the compound is known for its reactivity and can participate in oxidation-reduction reactions. The azetidine ring, on the other hand, is known for its ring strain, which makes it reactive in different biochemical contexts . The compound can interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which are involved in its metabolism . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, furan-containing compounds have been shown to exhibit antibacterial, antifungal, and antiviral activities . The azetidine ring can also mimic proline, which allows it to be incorporated into proteins and affect their structure and function
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, the furan ring can participate in oxidation-reduction reactions, while the azetidine ring can interact with proteins and enzymes due to its ring strain . These interactions can lead to changes in gene expression and cellular metabolism, which are crucial for the compound’s biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that furan-containing compounds can be stable under certain conditions but may degrade over time, affecting their biological activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or antiviral activity. At higher doses, it may cause toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These metabolic pathways are crucial for the compound’s biological activity and potential therapeutic applications. Understanding these pathways can help in designing more effective drugs and treatments.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with azetidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield furan-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid has several scientific research applications across various fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Furan-2-carboxylic acid: Lacks the azetidine ring and carboxylic acid group.
Azetidine-3-carboxylic acid: Lacks the furan ring.
Furan derivatives: Other furan-containing compounds with different substituents and functional groups.
The uniqueness of this compound lies in its combination of the furan ring, azetidine ring, and carboxylic acid group, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQUSRJJBCILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
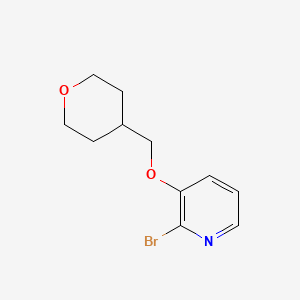
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
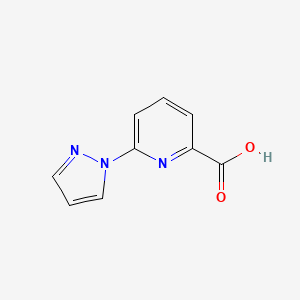
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)

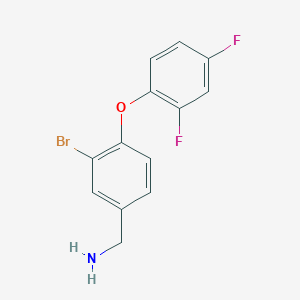
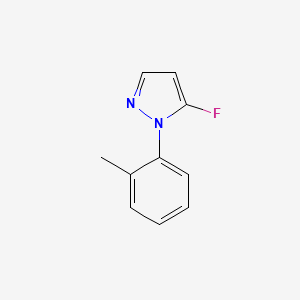
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
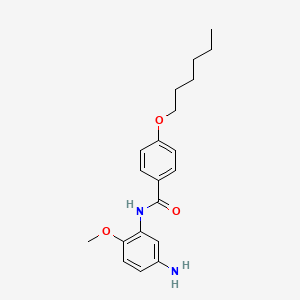
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)

